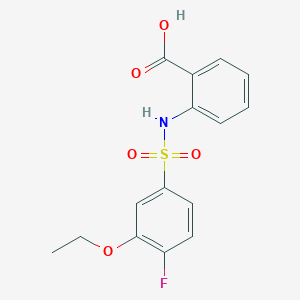
2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacology and Toxicology
Serotonergic hallucinogens, including 2,5-dimethoxy derivatives, are known for inducing profound changes in perception and cognition through the activation of the 5-HT2A receptor. These compounds, including N-benzylphenethylamines ("NBOMes"), exhibit high affinity for the 5-HT2A receptor, leading to their potent hallucinogenic effects. Research has focused on their structure-activity relationships, behavioral pharmacology, metabolism, and toxicity, highlighting the importance of understanding their pharmacological properties and potential therapeutic applications beyond their recreational use. Such studies are essential for developing new therapeutic agents targeting the serotonergic system for various neurological and psychiatric disorders (Halberstadt, 2017).
Chemical Synthesis and Material Science
The synthesis of methylene-linked liquid crystal dimers, such as those involving methoxy and ethoxy derivatives, showcases the application of similar chemical structures in material science. These compounds exhibit unique transitional properties, including the formation of twist-bend nematic phases attributed to their molecular geometry. This research contributes to the development of new materials with potential applications in liquid crystal displays and other technologies requiring controlled optical properties (Henderson & Imrie, 2011).
Molecular and Functional Imaging
Studies on hallucinogens, including 2,5-dimethoxy derivatives, have expanded to explore their binding in vitro and ex vivo, along with their molecular imaging in the brain using PET or SPECT. This research highlights the potential of these compounds for investigating the serotonergic system's role in various psychiatric disorders and the effects of hallucinogens on brain function and structure. Understanding these interactions is crucial for developing novel therapeutic strategies for mental health conditions (Cumming et al., 2021).
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-13-10-20(28-5)21(12-19(13)27-4)29(24,25)22-9-8-16-14(2)23-18-7-6-15(26-3)11-17(16)18/h6-7,10-12,22-23H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDDLROQBICKJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)
![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497878.png)


![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)
![3-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497883.png)

![3-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497887.png)

![2-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497891.png)
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497893.png)
